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Enyne systems, organic molecules characterized by the presence of at least one carbon-

carbon double bond (alkene) and one carbon-carbon triple bond (alkyne), represent a

fascinating class of π-conjugated structures. Their unique arrangement of sp²- and sp-

hybridized centers creates a rich electronic landscape, making them far more than simple

unsaturated hydrocarbons. The delocalization of π-electrons across this framework gives rise

to distinctive electronic and optoelectronic properties that are highly tunable. This guide

provides a deep dive into the core electronic principles governing enyne systems, the

methodologies used to characterize them, and their burgeoning applications as advanced

materials and sophisticated scaffolds in drug development. For researchers, materials

scientists, and medicinal chemists, a thorough understanding of these properties is paramount

for designing next-generation molecular electronics, sensors, and therapeutic agents.

Part 1: The Electronic Core of Enyne Systems
The foundation of an enyne's properties lies in the interaction of its π-orbitals. The linear

geometry of the alkyne and the planar geometry of the alkene create a molecular backbone

that facilitates electron delocalization, but the nature of this delocalization is highly dependent

on the system's topology.

A Molecular Orbital Perspective: The Nature of π-
Conjugation
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In a conjugated enyne, such as 1,3-enyne, the p-orbitals of the four adjacent sp²- and sp-

hybridized carbon atoms overlap. This overlap creates a single, extended π-system, allowing

electrons to be delocalized over all four atoms. This delocalization lowers the energy of the

highest occupied molecular orbital (HOMO) and raises the energy of the lowest unoccupied

molecular orbital (LUMO) relative to isolated double and triple bonds, thereby reducing the

HOMO-LUMO gap. This gap is a critical parameter, as it dictates the energy required for

electronic excitation and influences the material's color, conductivity, and reactivity.

Linear vs. Cross-Conjugation: Directing the Flow of
Electrons
The arrangement of the double and triple bonds profoundly impacts the electronic

communication across the molecule.

Linearly Conjugated Systems: In molecules like oligo(phenylene ethynylene)s (OPEs), the π-

systems are linked sequentially, creating a continuous path for electron delocalization.[1]

This leads to a systematic decrease in the HOMO-LUMO gap as the chain length increases,

resulting in a red-shift in their absorption and emission spectra.[2] This property makes them

ideal candidates for molecular wires, where charge can be transported efficiently along the

backbone.[3][4]

Cross-Conjugated Systems: Cross-conjugation occurs when three unsaturated groups are

present, with two π-systems conjugated to a central third unit but not to each other.[5] This

branched topology disrupts the continuous delocalization seen in linear systems.[6] The

result is a shorter effective conjugation length and often a larger HOMO-LUMO gap

compared to a linear isomer.[7] This disruption is not merely a limitation; it provides a

powerful tool for tuning electronic properties, enabling the design of molecules with unique

quantum interference effects for applications in molecular electronics.[6][8]
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Caption: Logical flow from conjugation type to its electronic effect in enyne systems.

Theoretical Modeling: A Predictive Framework
Quantum chemical calculations are indispensable for understanding and predicting the

electronic behavior of enynes.[9] Methods like Density Functional Theory (DFT) are widely

used to calculate ground-state properties, including molecular geometries and orbital energies

(HOMO/LUMO).[10][11] For excited-state properties, such as absorption spectra, Time-

Dependent DFT (TD-DFT) is the method of choice.[12] These computational tools allow for the

in-silico screening of candidate molecules, saving significant experimental effort by predicting

how structural modifications will influence electronic properties before synthesis is undertaken.

[13]

Part 2: Engineering the Electronic Properties of
Enynes
The beauty of enyne systems lies in their tunability. By carefully selecting synthetic methods

and molecular design, their electronic properties can be precisely controlled.

Synthetic Strategies for Tailored Enynes
Modern organic synthesis provides a robust toolkit for constructing complex enyne

architectures. Transition-metal catalysis is central to many of these strategies.[14][15]
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Palladium- and Copper-Catalyzed Cross-Coupling: Reactions like the Sonogashira, Stille,

and Suzuki couplings are workhorses for creating C(sp²)-C(sp) and C(sp)-C(sp) bonds,

enabling the modular assembly of complex conjugated systems from simpler building blocks.

[15]

Enyne Metathesis: This powerful reaction, often catalyzed by ruthenium carbene complexes,

reorganizes the bonds between an alkene and an alkyne to form a new 1,3-diene.[16][17]

Ring-closing enyne metathesis (RCEYM) is particularly valuable for synthesizing cyclic and

polycyclic scaffolds.[16]

Cycloaddition Reactions: The double and triple bonds in enynes can participate in various

cycloaddition reactions, such as [4+2] (Diels-Alder) and [2+2+2] cycloadditions, to build

complex, rigid frameworks with defined stereochemistry.[18][19][20]
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Caption: A typical workflow for the synthesis of conjugated enynes via cross-coupling.

The Impact of Substituents and Conjugation Length
The electronic landscape of an enyne can be fine-tuned by introducing functional groups or

extending the conjugated path.
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Feature Modification Electronic Effect Reference

Substituents

Add Electron-

Donating Groups

(e.g., -OR, -NR₂)

Raises HOMO energy,

decreases HOMO-

LUMO gap.

[21]

Add Electron-

Accepting Groups

(e.g., -CN, -NO₂)

Lowers LUMO energy,

decreases HOMO-

LUMO gap.

[21]

Conjugation Length

Increase number of

repeating units

(Oligomers/Polymers)

Progressively

decreases HOMO-

LUMO gap.

[22]

Planarization of

Backbone

Enhances π-orbital

overlap, increases

effective conjugation.

[3]

Topology
Switch from Linear to

Cross-Conjugation

Disrupts conjugation,

increases HOMO-

LUMO gap.

[7]

Part 3: Probing the Electronic Landscape: Key
Characterization Techniques
A multi-faceted approach is required to fully characterize the electronic properties of newly

synthesized enyne systems.

UV-Visible and Photoluminescence Spectroscopy
These techniques are the first line of inquiry into the electronic structure of a conjugated

molecule.

UV-Vis Spectroscopy: Measures the absorption of light as a function of wavelength. The

longest wavelength absorption peak (λ_max) corresponds to the HOMO-LUMO transition. Its

position provides a direct, qualitative measure of the electronic bandgap.[22]

Photoluminescence (PL) Spectroscopy: Measures the emission of light from a molecule after

it has been electronically excited. The emission spectrum provides information about the
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energy of the excited state and can reveal the presence of different emissive species, such

as excimers in stacked systems.

Electrochemical Analysis: Cyclic Voltammetry (CV)
CV is a powerful technique for quantifying the HOMO and LUMO energy levels. By measuring

the potentials at which a molecule is oxidized and reduced, one can estimate these frontier

orbital energies.

Preparation: Dissolve a small amount (~1-5 mM) of the enyne sample in a suitable solvent

(e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M

tetrabutylammonium hexafluorophosphate, TBAPF₆). The solvent must be electrochemically

stable within the potential window of interest.

Cell Assembly: Use a standard three-electrode cell: a working electrode (e.g., glassy carbon

or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE),

and a counter electrode (e.g., platinum wire).

Internal Standard: Add a small amount of an internal standard with a known, stable redox

potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15

minutes to remove dissolved oxygen. Scan the potential from an initial value to a final value

and back. The first scan should be in the oxidative direction to find the oxidation potential

(E_ox), and a separate experiment should scan in the reductive direction to find the

reduction potential (E_red).

Data Analysis:

Determine the half-wave potentials for the oxidation (E_ox) and reduction (E_red) of the

enyne sample, relative to the Fc/Fc⁺ couple. The half-wave potential is the average of the

peak anodic and cathodic potentials.

Calculate the HOMO and LUMO energies using the following empirical equations

(assuming the energy level of Fc/Fc⁺ is -4.8 eV relative to vacuum):

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
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LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

The electrochemical bandgap can then be calculated as E_gap = LUMO - HOMO.

Causality: The choice of a non-aqueous solvent and a supporting electrolyte is crucial to

ensure a wide potential window and sufficient conductivity. The internal ferrocene standard

provides a reliable reference point, mitigating drift or miscalibration of the reference electrode

and allowing for data comparison across different experiments and laboratories.

Part 4: Applications Driven by Electronic Properties
The tunable electronic properties of enynes make them highly valuable in both materials

science and drug development.

Molecular Wires and Electronics
Linearly conjugated enynes, particularly OPEs, are leading candidates for molecular-scale

wires.[12] Their rigid-rod structure and efficient π-delocalization allow for effective charge

transport over nanometer-scale distances.[3][23] The conductivity of these molecular wires can

be modulated by supramolecular interactions, such as forming double-stranded ladder

complexes, which enforce a more planar structure and enhance π-conjugation.[3] The ability to

control charge transport through a single molecule is a fundamental goal of molecular

electronics.[4][24]

Enynes in Drug Development
The rigid, well-defined geometries and unique electronic features of enynes make them

privileged scaffolds in medicinal chemistry.

Rigid Scaffolds for Pharmacophore Display: The linearity of the alkyne unit makes enynes

excellent scaffolds for positioning pharmacophoric groups in a precise three-dimensional

orientation. This is critical for optimizing interactions with biological targets like enzyme active

sites or protein receptors.[25][26] Metal-catalyzed cyclization reactions of enyne substrates

can generate topologically diverse bi- and tricyclic scaffolds for molecular libraries.[25][26]

The Enediyne Antibiotics: The enediyne family of natural products (e.g., Calicheamicin)

represents a classic example where the electronic properties of the core are central to its

function.[11] The enediyne moiety is a pharmacophore that, upon activation, undergoes a
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Bergman cyclization to form a highly reactive p-benzyne biradical.[10][27] This species is a

potent DNA-cleaving agent, leading to cell death, which is the basis of its powerful antitumor

and antibiotic activity.[11]
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Bergman Cyclization

Biological Trigger
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(Highly Reactive)
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Caption: The activation pathway of enediyne antibiotics leading to DNA cleavage.

Enynes as Bioactive Scaffolds: Beyond the enediynes, the 1,3-enyne motif is found in

numerous biologically active molecules and serves as a versatile building block in the

synthesis of pharmaceuticals.[15][28] The development of catalytic asymmetric methods to

produce chiral enyne scaffolds is a key area of research, enabling the creation of novel

Michael acceptors and other functionalized molecules for drug design.[29]

Conclusion and Future Outlook
Enyne systems stand at the crossroads of fundamental chemistry, materials science, and

pharmacology. Their rich and tunable electronic properties, governed by the principles of π-

conjugation, provide a powerful platform for molecular design. Advances in synthetic chemistry

continue to expand the library of accessible enyne architectures, from simple oligomers to

complex, polycyclic scaffolds.[30][31] As our ability to predict, synthesize, and characterize

these molecules grows, so too will their applications. In materials science, the focus will be on

achieving greater control over single-molecule conductivity and designing materials with

tailored nonlinear optical properties. In drug development, the future lies in leveraging the

unique electronic and steric features of enynes to design highly specific enzyme inhibitors,

molecular probes, and next-generation therapeutics that go beyond their traditional role as rigid
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linkers. The continued exploration of this remarkable class of molecules promises to yield

profound insights and innovative technologies.

References
Alabugin, I. V., & Manoharan, M. (2004). Computational Studies on the Cyclizations of

Enediynes, Enyne-Allenes, and Related Polyunsaturated Systems. Accounts of Chemical

Research, 37(5), 275-286. [Link]

Prall, M., & Schreiner, P. R. (2002). High Level Quantum-Chemical Computations on the

Cyclizations of Enyne Allenes. IDEAS RepEc. [Link]

Alabugin, I. V., & Manoharan, M. (2004). Computational Studies on the Cyclizations of

Enediynes, Enyne-Allenes, and Related Polyunsaturated Systems. Accounts of Chemical

Research, 37(5), 275-286. [Link]

Alabugin, I. V., & Manoharan, M. (2004). Computational studies on the cyclizations of

enediynes, enyne-allenes, and related polyunsaturated systems. Accounts of chemical

research, 37(5), 275–286. [Link]

Das, S., & Podder, S. (2023). Tuning of Optoelectronic Properties in

Oligo(phenyleneethynylene)-Based Cocrystals through Modulation of Charge-Transfer

Interactions. Crystal Growth & Design, 23(12), 8755-8763. [Link]

Tykwinski, R. R. (2003). Cross-conjugated Enyne Oligomers: Synthesis, Properties, and

NLO Characteristics. Library and Archives Canada. [Link]

Wu, P., Petersen, M. Å., Cohrt, A. E., Petersen, R., Morgentin, R., Lemoine, H., ... & Nielsen,

T. E. (2016). A metal-catalyzed enyne-cyclization step for the synthesis of bi- and tricyclic

scaffolds amenable to molecular library production. Organic & Biomolecular Chemistry,

14(29), 6947-6950. [Link]

Li, P., & Wang, J. (2014). Recent advances in transition-metal-catalyzed synthesis of

conjugated enynes. Organic & Biomolecular Chemistry, 12(30), 5594-5606. [Link]

Grokipedia. (n.d.). Cross-conjugation. Grokipedia. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 16 Tech Support

https://pubs.acs.org/doi/10.1021/ar0300619
https://ideas.repec.org/p/wop/gacieg/2288.html
https://pubs.acs.org/doi/abs/10.1021/ar0300619
https://pubmed.ncbi.nlm.nih.gov/15147178/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10722129/
https://central.bac-lac.gc.ca/.item?id=NR95101&op=pdf&app=Library
https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01148a
https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00755a
https://grokipedia.org/Cross-conjugation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infinita Biotech. (n.d.). Pharmaceutical Enzymes In Drug Development. Infinita Biotech. [Link]

Gulevich, A. V., & Dudnik, A. S. (2011). Transition Metal-catalyzed Couplings of Alkynes to

1,3-Enynes: Modern Methods and Synthetic Applications. Chemical Reviews, 111(8), 4939-

4980. [Link]

Zhang, Y., et al. (2022). Scheme of enynes and reaction pathway. ResearchGate. [Link]

Savenije, T. J., et al. (2000). Supramolecular Control of Charge Transport in Molecular Wires.

Journal of the American Chemical Society, 122(38), 9302-9303. [Link]

de la Torre, B., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the

Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano, 15(3), 5486-5496.

[Link]

Mondal, T., & Ghorai, P. (2022). trans-Hydroalkynylation of Internal 1,3-Enynes Enabled by

Cooperative Catalysis. Angewandte Chemie International Edition, 61(27), e202203953.

[Link]

Wang, Y., & Sarpong, R. (2017). Enyne [4+4] Cycloaddition/Oxidation: Ring Contraction via

Cyclopropanones and Their Anionic Ring-Opening Reactions. Angewandte Chemie

International Edition, 56(1), 319-323. [Link]

Aubert, C., Buisine, O., & Malacria, M. (2002). The Behavior of 1,n-Enynes in the Presence

of Transition Metals. Chemical Reviews, 102(3), 813-834. [Link]

Hennink, E. J., et al. (2009). Synthesis, self-assembly, and photophysical behavior of oligo

phenylene ethynylenes: from molecular to supramolecular properties. Langmuir, 25(1), 21-

25. [Link]

Ultrez-enzymes. (2023). Application of Enzymes for Pharmaceutical Industry. Ultrez-

enzymes. [Link]

Wikipedia. (2023). Cross-conjugation. Wikipedia. [Link]

Li, X., et al. (2014). Catalytic asymmetric synthesis of 1,3-enyne scaffolds: design and

synthesis of conjugated nitro dienynes as novel Michael acceptors and development of a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 16 Tech Support

https://www.infinitabiotech.com/blog/pharmaceutical-enzymes-in-drug-development/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3148281/
https://www.researchgate.net/figure/Scheme-of-enynes-and-reaction-pathway-a-The-enyne-family-features-elements-with_fig1_361883658
https://pubs.acs.org/doi/10.1021/ja994328h
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8000302/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324706/
https://pubmed.ncbi.nlm.nih.gov/27897361/
https://pubs.acs.org/doi/abs/10.1021/cr010427o
https://pubmed.ncbi.nlm.nih.gov/19053787/
https://www.ultrezenzymes.com/application-of-enzymes-for-pharmaceutical-industry/
https://en.wikipedia.org/wiki/Cross-conjugation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


new synthetic methodology. Chemical Communications, 50(14), 1745-1747. [Link]

ResearchGate. (n.d.). Example of applications containing conjugated enyne scaffold.

ResearchGate. [Link]

Rubes, D., et al. (2024). A Concise Ring Closing Enyne Metathesis Approach for the

Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. European

Journal of Organic Chemistry. [Link]

Pérez-Gálan, P., et al. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with

Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis,

11(13), 7883-7929. [Link]

Wu, P., et al. (2016). A metal-catalyzed enyne-cyclization step for the synthesis of bi- and

tricyclic scaffolds amenable to molecular library production. Organic & Biomolecular

Chemistry, 14(29), 6947-6950. [Link]

ResearchGate. (2021). Theoretical and experimental studies of the opto-electronic properties

of positively charged oligo(phenylene vinylene)s: Effects of chain length and alkoxy

substitution. ResearchGate. [Link]

Hosoya, H. (2016). Cross-Conjugation at the Heart of Understanding the Electronic Theory

of Organic Chemistry. ResearchGate. [Link]

Zhang, J., et al. (2018). Controlling Charge Transport in Molecular Wires through

Transannular π–π Interaction. Molecules, 23(10), 2452. [Link]

University of Bristol. (n.d.). LECTURE 5 Cycloaddition Reactions. University of Bristol. [Link]

Pérez-Bolívar, C., et al. (2009). Closely stacked oligo(phenylene ethynylene)s: effect of π-

stacking on the electronic properties of conjugated chromophores. Journal of the American

Chemical Society, 131(36), 13246-13256. [Link]

Humphrey, M. G., & Cifuentes, M. P. (2005). Metal-containing oligo(phenyleneethynylene)s:

Syntheses and nonlinear optical properties. ResearchGate. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24395061/
https://www.researchgate.net/figure/Example-of-applications-containing-conjugated-enyne-scaffold_fig1_372864694
https://air.unimi.it/handle/2434/1049964
https://pubs.acs.org/doi/10.1021/acscatal.1c01777
https://pubmed.ncbi.nlm.nih.gov/27356738/
https://www.researchgate.net/publication/348422409_Theoretical_and_experimental_studies_of_the_opto-electronic_properties_of_positively_charged_oligophenylene_vinylenes_Effects_of_chain_length_and_alkoxy_substitution
https://www.researchgate.net/publication/309440626_Cross-Conjugation_at_the_Heart_of_Understanding_the_Electronic_Theory_of_Organic_Chemistry
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222312/
http://www.chm.bris.ac.uk/org/woodward/sjw_files/teaching/level3/cycloadditions/diels-alder_lecture.pdf
https://www.semanticscholar.org/paper/Closely-stacked-oligo(phenylene-ethynylene)s%3A-of-on-P%C3%A9rez-Bol%C3%ADvar-B%C3%A4uerle/b77f884144362141979944a692a728b7e2270a44
https://www.researchgate.net/publication/233518349_Metal-containing_oligophenyleneethynylenes_Syntheses_and_nonlinear_optical_properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (n.d.). (A) Classical approaches for conjugated enyne synthesis. (B)...

ResearchGate. [Link]

Beljonne, D., et al. (2014). Photoinduced charge and energy transfer in molecular wires.

Chemical Society Reviews, 43(20), 6967-6981. [Link]

Domingo, L. R., & Ríos-Gutiérrez, M. (2022). Unveiling the Chemistry of Higher-Order

Cycloaddition Reactions within the Molecular Electron Density Theory. Molecules, 27(15),

4782. [Link]

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

Andrey K. (2014, July 12). Summary of Cycloaddition Reactions. YouTube. [Link]

SciTePress. (2022). Application of Enzyme in Pharmaceutical Engineering. SciTePress.

[Link]

Wikipedia. (n.d.). Enyne metathesis. Wikipedia. [Link]

Grozema, F. C., et al. (2007). Charge transport along phenylenevinylene molecular wires.

ResearchGate. [Link]

Davis, W. B., et al. (2004). Making a molecular wire: charge and spin transport through para-

phenylene oligomers. Journal of the American Chemical Society, 126(17), 5577-5584. [Link]

ResearchGate. (2020). ENZYME USED IN DRUG DESIGNING. ResearchGate. [Link]

de la Torre, B., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the

Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano, 15(3), 5486-5496.

[Link]

Organic Chemistry Portal. (n.d.). Enyne Metathesis. Organic Chemistry Portal. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.researchgate.net/figure/A-Classical-approaches-for-conjugated-enyne-synthesis-B-This-work-CuI-catalyzed_fig1_367576507
https://pubs.rsc.org/en/content/articlelanding/2014/cs/c4cs00175k
https://www.mdpi.com/1420-3049/27/15/4782
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/01%3A_Pericyclic_Reactions/1.02%3A_Cycloaddition_Reactions
https://www.youtube.com/watch?v=kYJmRk-p2Y4
https://www.scitepress.org/PublicationsDetail.aspx?ID=g455u1fTqCg=&t=1
https://en.wikipedia.org/wiki/Enyne_metathesis
https://www.researchgate.net/publication/230983656_Charge_transport_along_phenylenevinylene_molecular_wires
https://pubmed.ncbi.nlm.nih.gov/15113208/
https://www.researchgate.net/publication/347481186_ENZYME_USED_IN_DRUG_DESIGNING
https://pubs.acs.org/doi/10.1021/acsnano.1c00230
https://www.organic-chemistry.org/namedreactions/enyne-metathesis.shtm
https://www.benchchem.com/product/b099156?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. Tuning of Optoelectronic Properties in Oligo(phenyleneethynylene)-Based Cocrystals
through Modulation of Charge-Transfer Interactions - PMC [pmc.ncbi.nlm.nih.gov]

2. Synthesis, self-assembly, and photophysical behavior of oligo phenylene ethynylenes:
from molecular to supramolecular properties - PubMed [pubmed.ncbi.nlm.nih.gov]

3. pubs.acs.org [pubs.acs.org]

4. Making a molecular wire: charge and spin transport through para-phenylene oligomers -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. Cross-conjugation - Wikipedia [en.wikipedia.org]

6. grokipedia.com [grokipedia.com]

7. Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of
Diverse Pyrene Linkages at Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. pdf.benchchem.com [pdf.benchchem.com]

10. pubs.acs.org [pubs.acs.org]

11. pubs.acs.org [pubs.acs.org]

12. researchgate.net [researchgate.net]

13. Computational studies on the cyclizations of enediynes, enyne-allenes, and related
polyunsaturated systems - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Recent advances in transition-metal-catalyzed synthesis of conjugated enynes - Organic
& Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

15. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and
Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

16. Enyne metathesis - Wikipedia [en.wikipedia.org]

17. Enyne Metathesis [organic-chemistry.org]

18. Enyne [4+4] Cycloaddition/Oxidation: Ring Contraction via Cyclopropanones and Their
Anionic Ring-Opening Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

19. mdpi.com [mdpi.com]

20. pubs.acs.org [pubs.acs.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12612889/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12612889/
https://pubmed.ncbi.nlm.nih.gov/19115862/
https://pubmed.ncbi.nlm.nih.gov/19115862/
https://pubs.acs.org/doi/10.1021/ja0751274
https://pubmed.ncbi.nlm.nih.gov/15113229/
https://pubmed.ncbi.nlm.nih.gov/15113229/
https://en.wikipedia.org/wiki/Cross-conjugation
https://grokipedia.com/page/Cross-conjugation
https://pmc.ncbi.nlm.nih.gov/articles/PMC7992190/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7992190/
https://www.researchgate.net/profile/Haruo-Hosoya/publication/277654253_Cross-Conjugation_at_the_Heart_of_Understanding_the_Electronic_Theory_of_Organic_Chemistry/links/575adc6a08aed884620d93da/Cross-Conjugation-at-the-Heart-of-Understanding-the-Electronic-Theory-of-Organic-Chemistry.pdf
https://pdf.benchchem.com/14724/A_Comparative_Guide_to_Quantum_Chemical_Calculations_for_Enyne_Reaction_Mechanisms.pdf
https://pubs.acs.org/doi/pdf/10.1021/ar020270h
https://pubs.acs.org/doi/10.1021/ar020270h
https://www.researchgate.net/publication/234948292_Theoretical_and_experimental_studies_of_the_opto-electronic_properties_of_positively_charged_oligophenylene_vinylenes_Effects_of_chain_length_and_alkoxy_substitution
https://pubmed.ncbi.nlm.nih.gov/15654734/
https://pubmed.ncbi.nlm.nih.gov/15654734/
https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00944a
https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00944a
https://pmc.ncbi.nlm.nih.gov/articles/PMC4837660/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4837660/
https://en.wikipedia.org/wiki/Enyne_metathesis
https://www.organic-chemistry.org/namedreactions/enyne-metathesis.shtm
https://pubmed.ncbi.nlm.nih.gov/27900830/
https://pubmed.ncbi.nlm.nih.gov/27900830/
https://www.mdpi.com/2624-8549/4/3/52
https://pubs.acs.org/doi/10.1021/acsnano.0c09756
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


21. trans-Hydroalkynylation of Internal 1,3-Enynes Enabled by Cooperative Catalysis - PMC
[pmc.ncbi.nlm.nih.gov]

22. collectionscanada.gc.ca [collectionscanada.gc.ca]

23. Photoinduced charge and energy transfer in molecular wires - Chemical Society Reviews
(RSC Publishing) [pubs.rsc.org]

24. Controlling Charge Transport in Molecular Wires through Transannular π–π Interaction -
PMC [pmc.ncbi.nlm.nih.gov]

25. A metal-catalyzed enyne-cyclization step for the synthesis of bi- and tricyclic scaffolds
amenable to molecular library production - Organic & Biomolecular Chemistry (RSC
Publishing) [pubs.rsc.org]

26. A metal-catalyzed enyne-cyclization step for the synthesis of bi- and tricyclic scaffolds
amenable to molecular library production - PubMed [pubmed.ncbi.nlm.nih.gov]

27. High Level Quantum-Chemical Computations on the Cyclizations of Enyne Allenes
[ideas.repec.org]

28. researchgate.net [researchgate.net]

29. Catalytic asymmetric synthesis of 1,3-enyne scaffolds: design and synthesis of
conjugated nitro dienynes as novel Michael acceptors and development of a new synthetic
methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

30. pubs.acs.org [pubs.acs.org]

31. air.unimi.it [air.unimi.it]

To cite this document: BenchChem. [Introduction: The Unique π-Architecture of Enyne
Systems]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099156#electronic-properties-of-enyne-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10162690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10162690/
https://www.collectionscanada.gc.ca/obj/s4/f2/dsk4/etd/NQ81292.PDF?oclc_number=56683553
https://pubs.rsc.org/en/content/articlelanding/2015/cs/c4cs00221k
https://pubs.rsc.org/en/content/articlelanding/2015/cs/c4cs00221k
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654154/
https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01148a
https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01148a
https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01148a
https://pubmed.ncbi.nlm.nih.gov/27356738/
https://pubmed.ncbi.nlm.nih.gov/27356738/
https://ideas.repec.org/h/spr/sprchp/978-3-642-59686-5_17.html
https://ideas.repec.org/h/spr/sprchp/978-3-642-59686-5_17.html
https://www.researchgate.net/figure/Example-of-applications-containing-conjugated-enyne-scaffold_fig1_370272116
https://pubmed.ncbi.nlm.nih.gov/24395061/
https://pubmed.ncbi.nlm.nih.gov/24395061/
https://pubmed.ncbi.nlm.nih.gov/24395061/
https://pubs.acs.org/doi/10.1021/cr980054f
https://air.unimi.it/bitstream/2434/1095648/3/Eur%20J%20Org%20Chem%20-%202024%20-%20Rubes%20-%20A%20Concise%20Ring%20Closing%20Enyne%20Metathesis%20Approach%20for%20the%20Preparation%20of%20Functionalized.pdf
https://www.benchchem.com/product/b099156#electronic-properties-of-enyne-systems
https://www.benchchem.com/product/b099156#electronic-properties-of-enyne-systems
https://www.benchchem.com/product/b099156#electronic-properties-of-enyne-systems
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 16 Tech Support

https://www.benchchem.com/product/b099156?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

